molecular formula C20H21NO3 B5382854 (2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone

(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B5382854
M. Wt: 323.4 g/mol
InChI Key: AKLWSBPQVVQGOO-UHFFFAOYSA-N
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Description

(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and a xanthene moiety attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, 2,6-dimethylmorpholine, and a xanthene derivative under reflux conditions. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or xanthene moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets. The xanthene moiety is known to interact with cellular components, leading to the modulation of oxidative stress pathways. This compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    (2,6-dimethylmorpholin-4-yl)methyl-4-hydroxy-5-methoxyphenyl: Similar structure but with different functional groups.

    (2,6-dimethylmorpholin-4-yl)-(2-methylquinolin-4-yl)methanone: Contains a quinoline moiety instead of xanthene.

Uniqueness

(2,6-dimethylmorpholin-4-yl)(9H-xanthen-9-yl)methanone is unique due to the combination of the morpholine and xanthene moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-11-21(12-14(2)23-13)20(22)19-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)19/h3-10,13-14,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLWSBPQVVQGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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